molecular formula C10H6BrClO2S B13906648 Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate

Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate

Cat. No.: B13906648
M. Wt: 305.58 g/mol
InChI Key: KSYIXZHTDAKOPB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, along with a carboxylate ester group. It has a molecular formula of C10H6BrClO2S and a molecular weight of 305.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the bromination and chlorination of benzo[b]thiophene derivatives, followed by esterification. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by esterification using methanol and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials science

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s bromine and chlorine substituents, along with the thiophene ring, contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

methyl 4-bromo-6-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3

InChI Key

KSYIXZHTDAKOPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)Cl

Origin of Product

United States

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